
(4-Methylphenoxy)tris(2-methylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound characterized by the presence of a 4-methylphenoxy group and three 2-methylpropyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with tris(2-methylpropyl)chlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Methylphenol+Tris(2-methylpropyl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenoxy)tris(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methylphenoxy)tris(2-methylpropyl)silane is used as a precursor for the synthesis of other organosilicon compounds
Biology
In biological research, this compound can be used to study the interactions between silicon-based molecules and biological systems. It may also serve as a model compound for investigating the biocompatibility of organosilicon materials.
Medicine
Industry
In industry, this compound can be used as a coupling agent, adhesion promoter, or surface modifier in the production of advanced materials such as coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which (4-Methylphenoxy)tris(2-methylpropyl)silane exerts its effects depends on its chemical interactions with other molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with oxygen and other electronegative elements. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylphenoxy)trimethylsilane: Similar structure but with three methyl groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)triethoxysilane: Contains ethoxy groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)tris(trimethylsilyloxy)silane: Features trimethylsilyloxy groups instead of 2-methylpropyl groups.
Uniqueness
(4-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of bulky 2-methylpropyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where steric hindrance or specific molecular interactions are important.
Eigenschaften
CAS-Nummer |
59280-43-2 |
|---|---|
Molekularformel |
C19H34OSi |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
(4-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-18(7)9-11-19/h8-11,15-17H,12-14H2,1-7H3 |
InChI-Schlüssel |
ABTYWHSLIKHNJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
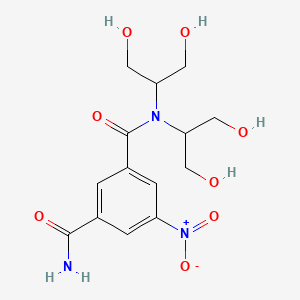

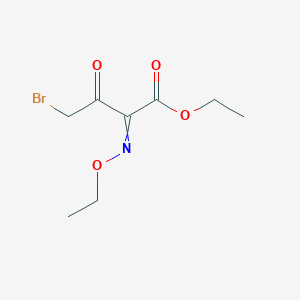
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
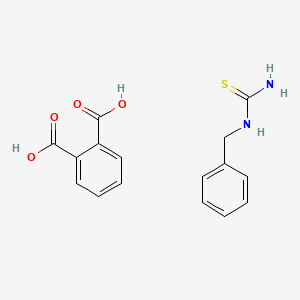
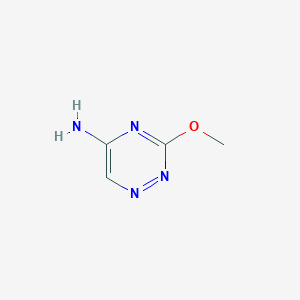
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)


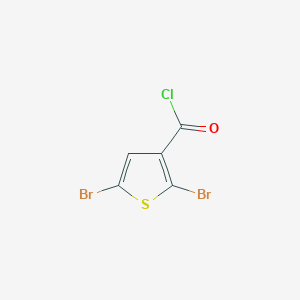
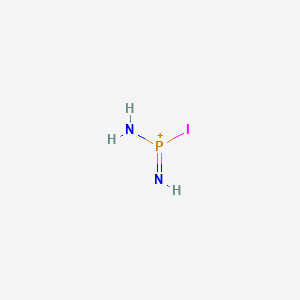
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
